molecular formula C19H25N5O B2784940 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one CAS No. 1797656-01-9

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2784940
CAS No.: 1797656-01-9
M. Wt: 339.443
InChI Key: QUBNMZAYIVQOLE-UHFFFAOYSA-N
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Description

This compound is a piperazine-containing derivative featuring a dimethylamino-substituted pyridazine ring and a 3-phenylpropan-1-one moiety. The dimethylamino group on the pyridazine ring may enhance solubility and modulate electronic properties, while the phenylpropanone moiety could influence pharmacokinetic parameters like lipophilicity and metabolic stability.

Properties

IUPAC Name

1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-22(2)17-14-18(21-20-15-17)23-10-12-24(13-11-23)19(25)9-8-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNMZAYIVQOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one, commonly referred to as a pyridazinone derivative, has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This compound is characterized by its structural complexity, which includes a dimethylamino group and a piperazine moiety, contributing to its potential therapeutic applications.

The molecular formula of this compound is C19H25N5OC_{19}H_{25}N_{5}O with a molecular weight of approximately 339.443 g/mol. Its structure includes a pyridazine ring, which is known for its biological significance and versatility in drug design.

PropertyValue
Molecular FormulaC19H25N5OC_{19}H_{25}N_{5}O
Molecular Weight339.443 g/mol
CAS Number1797656-01-9

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Pyridazinone derivatives are known to act as enzyme inhibitors or receptor antagonists, influencing numerous biological processes. The specific targets for this compound may include:

  • Monoamine Oxidase (MAO) : Inhibitors of MAO have implications in treating neurodegenerative disorders.
  • Chlamydia spp. : Recent studies indicate potential antichlamydial activity, suggesting that it could serve as a lead compound for developing selective therapeutics against this pathogen .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridazinone derivatives, including this compound. Notably, it has been evaluated against various bacterial strains with promising results:

  • Gram-positive and Gram-negative bacteria : The compound exhibited moderate antibacterial activity.

Antichlamydial Activity

A study focusing on the synthesis of related compounds demonstrated that certain derivatives showed selective activity against Chlamydia, indicating the potential for this compound in treating chlamydial infections .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several pyridazinone derivatives and evaluated their biological activities, particularly their inhibitory effects on MAO-A and MAO-B. The findings indicated that modifications to the piperazine ring significantly affected the inhibitory potency .
  • Toxicity Studies : Toxicity assessments revealed that while some derivatives exhibited cytotoxic effects at higher concentrations, others like T6 were less toxic to healthy fibroblast cells (L929), suggesting better safety profiles for certain analogs .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, enhancing our understanding of their pharmacodynamics and aiding in further drug design efforts .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyridazinone derivatives:

Compound NameActivity TypeIC50 (µM)
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-oneCOX-2 InhibitorNot specified
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivativesAnti-tubercularNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Target/Activity (if reported) Key Reference
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one (Target Compound) Pyridazine (5-dimethylamino), piperazine, 3-phenylpropan-1-one ~384.43 (calculated) Hypothesized: Serotonin/Dopamine receptors N/A
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70) Pyridine (3-Cl, 5-CF3), thiophen-2-ylthio group 432.08 Antagonist activity (undisclosed target)
1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6) Pyrimidine (chloro, triazolylphenylamino), piperazine, acetyl group ~525.01 (calculated) Kinase inhibition (implied)
Heterocyclic derivatives with coumarin-benzodiazepine-tetrazole motifs Coumarin, benzodiazepine, tetrazole, pyrazolone Varies (e.g., 4g: ~650) Antimicrobial/antioxidant activity

Key Observations:

Core Scaffold Variations: The target compound’s pyridazine ring contrasts with RTB70’s chloro-CF3-pyridine and m6’s pyrimidine-triazole system. RTB70’s thiophen-2-ylthio group introduces sulfur-based hydrophobicity, which may enhance membrane permeability compared to the target compound’s phenylpropanone .

Biological Implications: The dimethylamino group in the target compound could improve water solubility relative to RTB70’s trifluoromethyl group, which is highly lipophilic but metabolically stable . m6’s triazole-pyrimidine motif is common in kinase inhibitors (e.g., EGFR or JAK inhibitors), suggesting divergent therapeutic applications compared to the target compound’s probable CNS focus .

Synthetic Routes: RTB70 was synthesized via HOBt/TBTU-mediated coupling, a method applicable to the target compound given shared piperazine-propanoate linkages . m6 utilized acid-catalyzed condensation in nBuOH, a simpler route compared to the multi-step protocols often required for pyridazine derivatives .

Research Findings and Limitations

  • Structural-Activity Relationships (SAR): Substitution at the pyridazine/pyridine 5-position (e.g., dimethylamino vs. CF3 in RTB70) significantly impacts electronic and steric profiles. Dimethylamino may favor hydrogen bonding, while CF3 enhances steric bulk and electronegativity .
  • Gaps in Data: No direct bioactivity data exists for the target compound in the provided evidence. Predictions are inferred from structural analogs, necessitating experimental validation.
  • Contradictions : While RTB70 ’s thioether group improves lipophilicity, it may also increase metabolic instability compared to the target compound’s ketone group .

Q & A

Q. What are the key synthetic methodologies for 1-(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)-3-phenylpropan-1-one, and how are intermediates purified?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the pyridazine core followed by piperazine coupling. For example:

  • Step 1: Substitution reactions on pyridazine derivatives to introduce dimethylamino groups (e.g., SNAr reactions under basic conditions) .
  • Step 2: Piperazine coupling via nucleophilic substitution or amide bond formation using coupling agents like TBTU/HOBt in anhydrous DMF .
  • Purification: Normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase chromatography (e.g., acetonitrile/0.1% NH₄OH) to isolate intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituents on pyridazine, piperazine, and phenyl groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at ~370–380 g/mol) .
  • HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in silico models for this compound?

Methodological Answer:

  • In Silico-Experimental Alignment: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like dopamine receptors or kinases. Validate with radioligand binding assays .
  • Assay Optimization: Adjust buffer pH (e.g., ammonium acetate buffer, pH 6.5) to mimic physiological conditions and reduce false positives .
  • Data Reconciliation: Cross-validate using SPR (surface plasmon resonance) for kinetic binding studies if IC₅₀ values conflict with docking scores .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

Methodological Answer:

  • Metabolic Soft Spot Analysis: Use liver microsomes to identify vulnerable sites (e.g., dimethylamino group oxidation). Replace with electron-withdrawing groups (e.g., CF₃) to reduce CYP450 metabolism .
  • Prodrug Design: Introduce hydrolyzable esters at the propanone moiety to enhance solubility and delay degradation .
  • SAR Studies: Compare analogs with modified pyridazine substituents (e.g., chloro vs. methoxy) to balance lipophilicity and metabolic half-life .

Q. How can conflicting spectral data (e.g., NMR shifts) from different synthetic batches be systematically addressed?

Methodological Answer:

  • Batch Comparison: Analyze variations in solvent polarity (CDCl₃ vs. DMSO-d₆) and temperature during NMR acquisition, which alter chemical shifts .
  • Impurity Profiling: Use LC-MS to detect byproducts (e.g., unreacted piperazine or oxidized intermediates) .
  • Crystallography: Resolve ambiguities via X-ray diffraction (e.g., CCP4 suite) to confirm bond geometries .

Mechanistic and Translational Questions

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Methodological Answer:

  • ADMET Screening:
    • Caco-2 Assays: Predict intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates good permeability) .
    • hERG Binding: Patch-clamp electrophysiology to assess cardiac toxicity risk (IC₅₀ > 10 µM preferred) .
  • PD Models: Use GPCR-transfected HEK293 cells for dose-response profiling (e.g., cAMP inhibition for dopamine receptors) .

Q. How does the compound’s piperazine-pyridazine scaffold influence its selectivity across kinase targets?

Methodological Answer:

  • Kinase Panel Screening: Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Structural Analysis: MD simulations (e.g., GROMACS) reveal hydrogen bonding between pyridazine N-atoms and kinase hinge regions. Compare with co-crystal structures (e.g., PDB 1E8) .

Q. Data Interpretation and Reporting

Q. How should researchers document synthetic protocols to ensure reproducibility?

Methodological Answer:

  • Detailed Reaction Logs: Record exact equivalents (e.g., 1.2 eq. TBTU), solvent grades (anhydrous DMF), and inert atmosphere use .
  • Spectroscopic Appendices: Include raw NMR/MS data in supplementary materials, annotated with peak assignments .

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